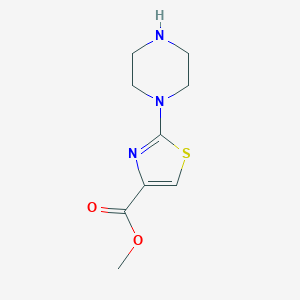
Methyl 2-(piperazin-1-yl)thiazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a piperazine ring, a thiazole ring, and a carboxylate ester group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. The presence of both piperazine and thiazole moieties in its structure makes it a versatile scaffold for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclization of 1,2-diamine derivatives with sulfonium salts: The ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened under the action of N-nucleophiles to form piperazine derivatives.
Intermolecular Cycloaddition of Alkynes: Alkynes bearing amino groups can undergo cycloaddition reactions to form piperazine derivatives.
Industrial Production Methods
Industrial production methods for methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate typically involve large-scale synthesis using optimized versions of the above-mentioned synthetic routes. These methods focus on maximizing yield, purity, and cost-effectiveness while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, such as reducing the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparaison Avec Des Composés Similaires
Methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate can be compared with other similar compounds, such as:
2-(Piperazin-1-yl)quinoline-3-carbaldehyde: This compound also contains a piperazine ring and exhibits similar biological activities.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound has a benzothiazole ring instead of a thiazole ring and is studied for its potential therapeutic applications.
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: This compound contains a benzimidazole ring and is investigated for its affinity to alpha1-adrenergic receptors.
The uniqueness of methyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H13N3O2S |
|---|---|
Poids moléculaire |
227.29 g/mol |
Nom IUPAC |
methyl 2-piperazin-1-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H13N3O2S/c1-14-8(13)7-6-15-9(11-7)12-4-2-10-3-5-12/h6,10H,2-5H2,1H3 |
Clé InChI |
JXZBDUBZPSRXHV-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CSC(=N1)N2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



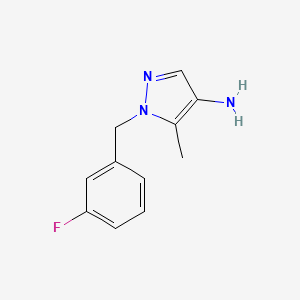

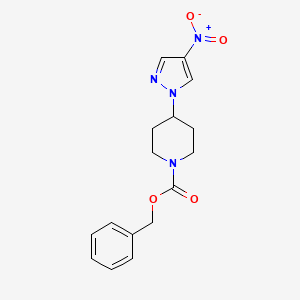
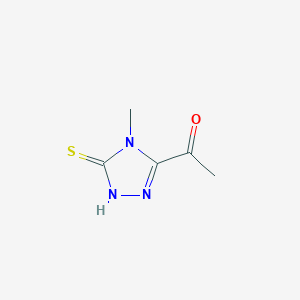

![5-Azaspiro[3.5]nonan-9-ol](/img/structure/B15301830.png)
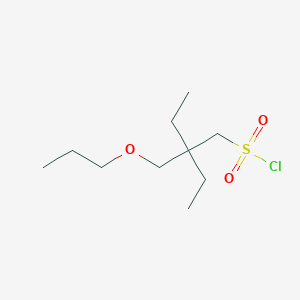
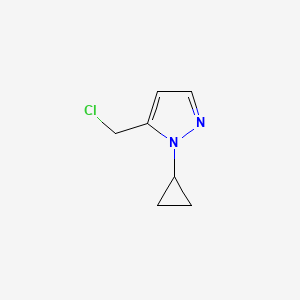
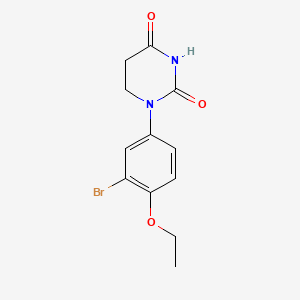
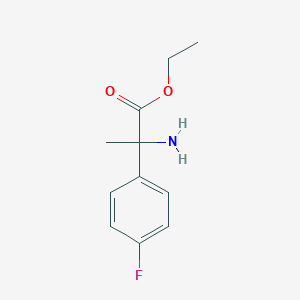


![1-[(Tert-butoxy)carbonyl]-4-(thiophen-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B15301885.png)
